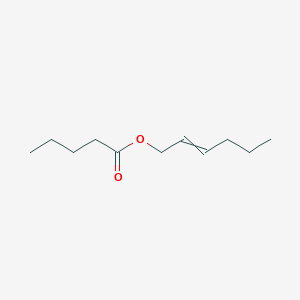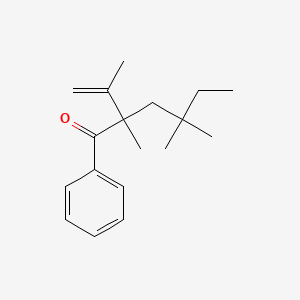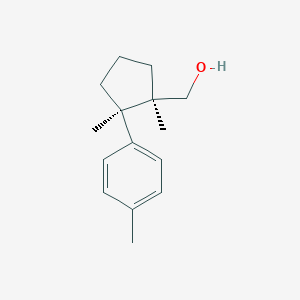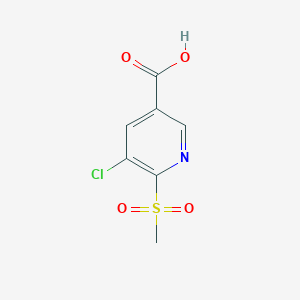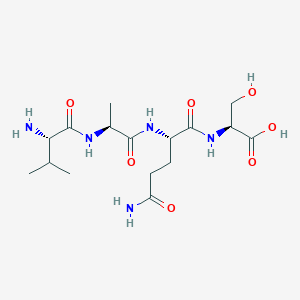![molecular formula C46H36O2Si2 B15158444 [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-73-1](/img/structure/B15158444.png)
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) is an organosilicon compound that features a naphthalene core substituted at the 2 and 7 positions with triphenylsilane groups through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of 2,7-dihydroxynaphthalene with chlorotriphenylsilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which then undergoes further substitution to yield the final product. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the silane groups or the naphthalene core.
Substitution: The ether linkages can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene core or the silane moieties.
科学的研究の応用
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to facilitate charge transport.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biological Studies: Investigated for its potential interactions with biological macromolecules, which could lead to new insights in drug design and development.
作用機序
The mechanism of action of [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal centers
特性
CAS番号 |
653601-73-1 |
|---|---|
分子式 |
C46H36O2Si2 |
分子量 |
676.9 g/mol |
IUPAC名 |
triphenyl-(7-triphenylsilyloxynaphthalen-2-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-39-33-31-37-32-34-40(36-38(37)35-39)48-50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-36H |
InChIキー |
LCIQNIAHFHEEHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC5=C(C=C4)C=CC(=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
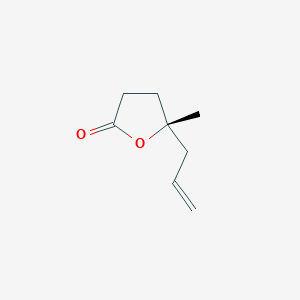
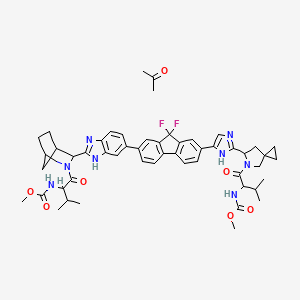
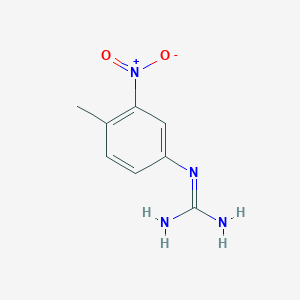
![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
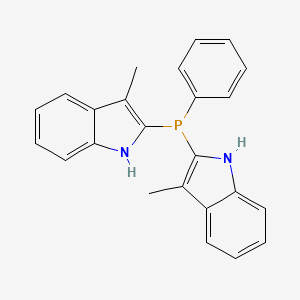
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
